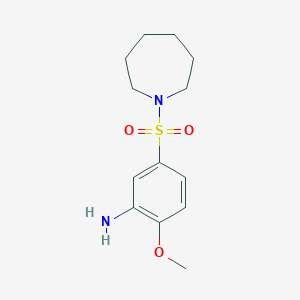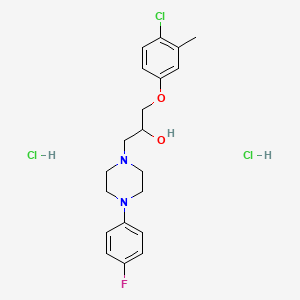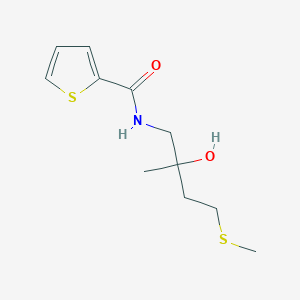
5-(Azepane-1-sulfonyl)-2-methoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(Azepane-1-sulfonyl)-2-methoxyaniline” is likely an organic compound containing an azepane ring, which is a seven-membered ring with one nitrogen atom, and a sulfonyl group attached to the azepane ring. The compound also has a methoxy group and an aniline group attached to the same carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate azepane derivative with a sulfonyl chloride to introduce the sulfonyl group. The methoxy group could potentially be introduced through a nucleophilic substitution reaction with a suitable electrophile .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azepane ring, a sulfonyl group, a methoxy group, and an aniline group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “5-(Azepane-1-sulfonyl)-2-methoxyaniline” could potentially undergo a variety of chemical reactions. The reactivity of the compound would be influenced by factors such as the electron-donating or electron-withdrawing nature of the functional groups and the steric hindrance around the reactive sites .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(Azepane-1-sulfonyl)-2-methoxyaniline” would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and methoxy groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Ionic Liquids and Electrolytes
- Azepane as a Precursor for Ionic Liquids : Azepane has been utilized to synthesize a new family of room temperature ionic liquids, which are significant for their potential applications in green chemistry. These ionic liquids, derived from azepane, show promise as environmentally friendly alternatives to traditional solvents and electrolytes due to their low volatility and high thermal stability. The study discusses the synthesis of quaternary azepanium salts, which exhibit wide electrochemical windows, making them suitable for use in electrolytes and other applications requiring high electrochemical stability T. Belhocine et al., 2011.
Polymer Science
- Sulfonated Polyanilines : Research on poly(2-methoxyaniline-5-sulfonic acid) demonstrates its potential in creating optically active, water-soluble polymers. These polymers exhibit unique properties like intense circular dichroism spectra, which can be beneficial in various applications including sensors, optoelectronics, and as chiral materials for enantioselective reactions E. Strounina et al., 1999.
Organic Synthesis
- Synthesis of Biologically Active Compounds : Studies on closely related sulfone analogs highlight their versatility in synthesizing compounds with biological activities. These compounds have applications targeting kinases, and have been used in developing inhibitors for various diseases, showcasing the potential of sulfone-based molecules in medicinal chemistry Hunter Johnson et al., 2022.
Electrosynthesis
- Electrohydrodynamic Polymerization : Research on the electrochemical production of poly(2-methoxyaniline-5-sulfonic acid) (PMAS) has shown that controlling the applied potential and flow rate during polymerization can significantly affect the polymer's molecular weight and distribution. This process is crucial for developing conducting polymers with tailored properties for specific applications R. Guo et al., 2000.
High Voltage Electrolytes
- Supercapacitors and Li-ion Batteries : Studies on mixtures of azepanium-based ionic liquids and traditional solvents like propylene carbonate for use as electrolytes have demonstrated their potential in enhancing the performance of energy storage devices. These electrolytes offer high voltage stability and improved cell performance, making them suitable for high-energy-density supercapacitors and Li-ion batteries S. Pohlmann et al., 2015.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(azepan-1-ylsulfonyl)-2-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-18-13-7-6-11(10-12(13)14)19(16,17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSQZKURNBFQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCCC2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834996 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Azepane-1-sulfonyl)-2-methoxyaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2931212.png)
![Methyl 2-{[2-(3,4-dimethylanilino)-2-oxo-1-phenylethyl]sulfanyl}acetate](/img/structure/B2931214.png)

![(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2931217.png)
![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-fluoroquinoline](/img/structure/B2931218.png)
![6-chloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2931219.png)
![5-(furan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2931222.png)
![7-{[(4-Fluorobenzyl)oxy]methyl}-4-(phenylsulfonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2931223.png)
![2-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2931224.png)



![N-(2,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2931230.png)